6-Bromoimidazo[1,2-A]pyridine-2-ethanamine
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Overview
Description
6-Bromoimidazo[1,2-A]pyridine is used in organic syntheses and as pharmaceutical intermediates . It appears as pale yellow crystals or powder .
Synthesis Analysis
The compound has been used in the synthesis of new imidazo[1,2-a]pyridines carrying biologically active hydrazone functionality . The synthesis involved five steps from 6-bromoimidazo[1,2-a]pyridine using [2-14C] cyanoacetamide as the source of the radiolabel .Molecular Structure Analysis
The molecular formula of 6-Bromoimidazo[1,2-A]pyridine is C7H5BrN2 . The InChI Key is FXPMFQUOGYGTAM-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound has been involved in reactions that lead to the formation of new imidazo[1,2-a]pyridines carrying biologically active hydrazone functionality .Physical And Chemical Properties Analysis
The compound has a melting point of 76.0-82.0°C . It is slightly soluble in water .Scientific Research Applications
Organic Syntheses
“6-Bromoimidazo[1,2-A]pyridine-2-ethanamine” is used in organic syntheses . It serves as a building block in the synthesis of various organic compounds .
Pharmaceutical Intermediates
This compound is also used as pharmaceutical intermediates . It plays a crucial role in the production of various pharmaceutical drugs .
Lactam Introduction
The best results were obtained with lactams that could be introduced on the "6-Bromoimidazo[1,2-A]pyridine-2-ethanamine" . This suggests its potential application in the synthesis of lactam-based compounds .
Radiolabel Source
“6-Bromoimidazo[1,2-A]pyridine-2-ethanamine” has been used in the synthesis of “1,2-dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride monohydrate 6” using “[2- 14 C] cyanoacetamide” as the source of the radiolabel . This indicates its potential use in radiochemistry .
Mechanism of Action
Target of Action
It’s known that imidazo[1,2-a]pyridines, a class of compounds to which our compound belongs, are important in the field of pharmaceutical chemistry, acting as potential sedatives, anticonvulsants, anxiolytics, and hypnotics .
Mode of Action
Some derivatives of this compound have shown remarkable anticonvulsant properties . Particularly, compounds carrying hydrogen bond donor groups, such as hydroxyl and amine moieties, exhibited complete protection against seizure .
Biochemical Pathways
It’s known that the compound’s anticonvulsant activity could be related to its effect on neuronal hyperexcitability and hypersynchronous neuronal firing, which are characteristic features of epilepsy .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which could influence its bioavailability.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(6-bromoimidazo[1,2-a]pyridin-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3/c10-7-1-2-9-12-8(3-4-11)6-13(9)5-7/h1-2,5-6H,3-4,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOBAWMJIHVRRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Br)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromoimidazo[1,2-A]pyridine-2-ethanamine |
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